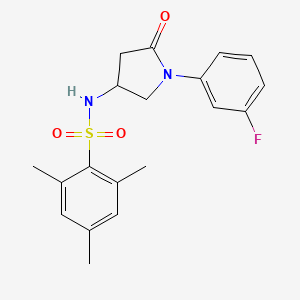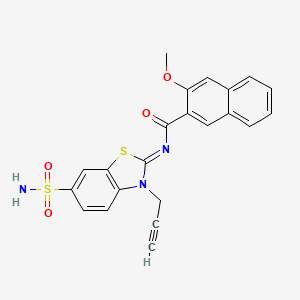![molecular formula C16H23N B2907638 N-Methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287340-37-6](/img/structure/B2907638.png)
N-Methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. This compound is also known as UR-144 and has been used in scientific research to study its mechanism of action and physiological effects. In
作用机制
UR-144 binds to the CB1 receptor and activates it, leading to a cascade of downstream effects. The activation of the CB1 receptor results in the release of neurotransmitters such as dopamine, which is responsible for the feelings of euphoria associated with cannabis use. UR-144 also inhibits the reuptake of neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects
UR-144 has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature in animal studies. It also causes the release of stress hormones such as cortisol and adrenaline. UR-144 has been shown to have analgesic and anti-inflammatory effects in animal models.
实验室实验的优点和局限性
UR-144 has several advantages for lab experiments. It is a potent agonist of the CB1 receptor, making it a valuable tool for studying the receptor's function. It is also relatively easy to synthesize, making it readily available for research purposes. However, UR-144 has several limitations, including its potential for abuse and its lack of selectivity for the CB1 receptor. It is also difficult to study the long-term effects of UR-144 due to its short half-life.
未来方向
There are several future directions for research on UR-144. One area of research is the development of more selective agonists of the CB1 receptor, which could have fewer side effects and be less prone to abuse. Another area of research is the study of the long-term effects of UR-144, which could provide valuable insights into the risks associated with its use. Additionally, there is a need for more research on the potential therapeutic applications of UR-144, such as its use as an analgesic or anti-inflammatory agent.
Conclusion
In conclusion, N-Methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as UR-144, is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects. UR-144 is a potent agonist of the CB1 receptor and has several advantages for lab experiments, including its availability and ease of synthesis. However, UR-144 also has several limitations, including its potential for abuse and lack of selectivity for the CB1 receptor. Future research on UR-144 should focus on developing more selective agonists of the CB1 receptor, studying the long-term effects of UR-144, and exploring its potential therapeutic applications.
合成方法
UR-144 is synthesized by reacting 1-pentyl-3-(2-iodobenzoyl)indole with cyclohexylamine in the presence of a palladium catalyst. This reaction results in the formation of N-cyclohexyl-N-methyl-3-(2-iodobenzoyl)indole, which is then reacted with 2-isopropylphenylboronic acid in the presence of a palladium catalyst to yield UR-144.
科学研究应用
UR-144 is used in scientific research to study its mechanism of action and physiological effects. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. UR-144 has been shown to have a high affinity for the CB1 receptor, making it a valuable tool for studying the receptor's function.
属性
IUPAC Name |
N-methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-12(2)13-6-4-5-7-14(13)16-8-15(9-16,10-16)11-17-3/h4-7,12,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNSQEIYXQDBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C23CC(C2)(C3)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2907555.png)
![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2907556.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2907559.png)
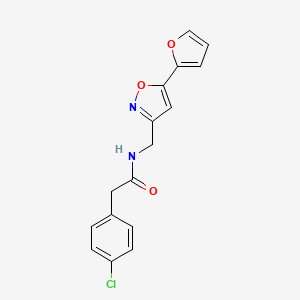
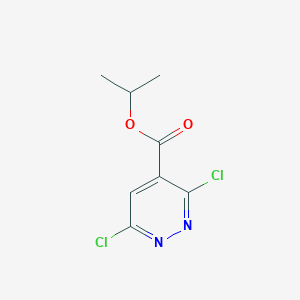
![1-benzyl-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2907562.png)
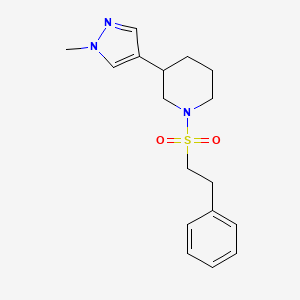
![4-[(3,4-Dimethoxyphenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2907564.png)
![(4Z)-4-[(furan-2-yl)methylidene]-12-[2-(4-methoxyphenyl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2907565.png)
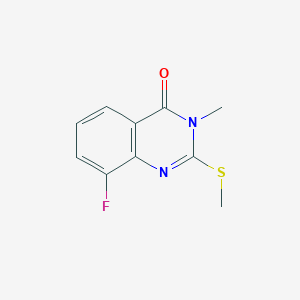
![2-[(3-Bromophenyl)methylamino]butan-1-ol](/img/structure/B2907569.png)
![6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2907572.png)
